Einecs 299-164-6

説明

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) prioritize filling toxicological data gaps for EINECS compounds using computational methods, such as read-across and quantitative structure-activity relationships (QSARs), to minimize animal testing .

特性

CAS番号 |

93857-31-9 |

|---|---|

分子式 |

C14H12ClIN2O4 |

分子量 |

434.61 g/mol |

IUPAC名 |

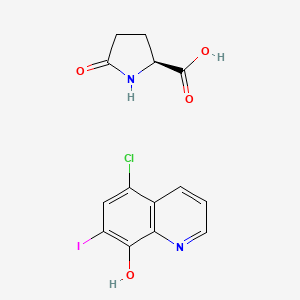

5-chloro-7-iodoquinolin-8-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H5ClINO.C5H7NO3/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;7-4-2-1-3(6-4)5(8)9/h1-4,13H;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChIキー |

NXAYTNZACJQRQG-HVDRVSQOSA-N |

異性体SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |

正規SMILES |

C1CC(=O)NC1C(=O)O.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.

Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carefully controlled to manage the exothermic nature of the reactions and to ensure the safety of the production environment. The final product is purified through recrystallization to obtain high-purity 2,4,6-trinitrotoluene.

化学反応の分析

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

Reduction: It can be reduced to form different amines.

Oxidation: It can be oxidized to form various oxidation products.

Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid are used.

Substitution: Various nucleophiles can be used to replace the nitro groups under specific conditions.

Major Products Formed

Reduction: Amines such as 2,4,6-triaminotoluene.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Products with different functional groups replacing the nitro groups.

科学的研究の応用

2,4,6-trinitrotoluene has been extensively studied for its explosive properties and its applications in military and industrial settings. It is used in the production of explosives, demolition charges, and as a reference material in analytical chemistry. Additionally, it has been studied for its environmental impact and the development of detection methods for explosive residues.

作用機序

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.

類似化合物との比較

Methodologies for Comparing EINECS 299-164-6 with Analogous Compounds

Structural Similarity Analysis

EINECS compounds are compared using molecular fingerprints and the Tanimoto similarity index (≥70% similarity threshold). For example, REACH Annex VI Table 3.1 compounds (labeled for toxicity) are mapped to structurally similar EINECS entries to enable read-across predictions. A study demonstrated that 1,387 labeled chemicals could cover 33,000 unlabeled EINECS compounds via this approach, highlighting the efficiency of structural analog identification .

Physicochemical Property Profiling

Computational tools like EPISuite evaluate properties such as hydrophobicity (log Kow), bioavailability, and environmental persistence. In Figure 7 of ERGO’s analysis, 28 reference substances covered >50% of the EINECS physicochemical domain, suggesting that key properties of this compound could be inferred from structurally similar compounds with validated data .

Toxicological Read-Across Predictions

QSAR models predict acute toxicity by extrapolating data from analogs. For instance, organothiophosphates and chlorinated alkanes in EINECS were evaluated using log Kow and in vitro data to estimate fish toxicity . Such models are critical for this compound if experimental data are absent.

Comparative Analysis with Similar Compounds

Table 1: Hypothetical Comparison of this compound and Structural Analogs

Key Findings :

- Structural analogs with ≥70% similarity to this compound can predict its properties and hazards .

- ERGO’s analysis shows that even a small set of reference compounds (e.g., 28 substances) can cover broad physicochemical ranges, reducing the need for exhaustive testing .

- QSAR models for mononitrobenzenes and chlorinated alkanes achieved >80% accuracy in toxicity predictions, suggesting applicability to this compound if analogs are identified .

Research Implications and Limitations

- Efficiency : Structural similarity networks reduce reliance on experimental data, covering >20× more compounds with minimal labeled inputs .

- Uncertainty : Read-across accuracy depends on the quality of analog data and similarity thresholds. Compounds with unique functional groups may require bespoke modeling .

- Regulatory Gaps : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups; botanical extracts and complex mixtures remain challenging .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for confirming the structural identity of Einecs 299-164-6, and how can researchers validate purity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on characteristic peaks (e.g., δ-values for functional groups). Pair with high-performance liquid chromatography (HPLC) to assess purity (>95% is standard for research-grade compounds). Cross-reference spectral data with published libraries or prior studies, ensuring alignment with CAS registry parameters . For novel derivatives, include mass spectrometry (MS) and elemental analysis to confirm molecular weight and composition .

Q. How should researchers design initial stability studies for this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled temperature (e.g., 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use Arrhenius equations to extrapolate shelf-life predictions. Include inert (nitrogen) and oxidative (ambient air) atmospheres to identify dominant degradation pathways .

Q. What statistical approaches are recommended for baseline characterization of this compound’s physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Perform triplicate measurements for each property, applying the Grubbs test to identify outliers. For solubility, use shake-flask methods with UV-Vis quantification. Report mean ± standard deviation and confidence intervals (95% CI). Compare results to literature values using t-tests to assess significance of deviations .

Advanced Research Questions

Q. How can contradictory data in existing studies on this compound’s reactivity be systematically resolved?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if conflicting reactivity trends exist in polar vs. non-polar solvents, design controlled experiments varying solvent dielectric constants. Use kinetic modeling (e.g., Eyring plots) to isolate thermodynamic vs. kinetic contributions. Cross-validate with computational chemistry (DFT calculations) to map reaction pathways .

Q. What experimental design principles minimize bias when evaluating this compound’s catalytic activity in multi-step syntheses?

- Methodological Answer : Implement a factorial design (e.g., 2^k) to test variables like catalyst loading, temperature, and reaction time. Use ANOVA to identify significant interactions. Include negative controls (e.g., catalyst-free reactions) and blind analysis by multiple researchers to reduce observational bias. Replicate results across independent labs to confirm generalizability .

Q. How should researchers optimize synthetic routes for this compound derivatives while ensuring scalability and reproducibility?

- Methodological Answer : Apply Quality by Design (QbD) principles:

- Define Critical Quality Attributes (CQAs): Yield, enantiomeric excess, particle size.

- Identify Critical Process Parameters (CPPs): Temperature, stirring rate, reagent stoichiometry.

- Use response surface methodology (RSM) to model interactions. Validate robustness via Monte Carlo simulations. Document protocols in line with Beilstein Journal guidelines, including raw data in supplementary materials .

Q. What strategies reconcile discrepancies between computational predictions and experimental data for this compound’s adsorption behavior?

- Methodological Answer : Conduct sensitivity analyses on computational models (e.g., adjust force-field parameters in molecular dynamics simulations). Validate with experimental isotherm data (Langmuir vs. Freundlich fits) and characterize surface interactions via XPS or AFM. Publish full datasets, including negative results, to facilitate meta-analyses .

Data Analysis & Reporting Guidelines

Q. How to structure a research paper on this compound to meet reproducibility standards?

- Methodological Answer :

- Methods : Detail instrument models (e.g., "Bruker AVANCE III 400 MHz NMR"), calibration protocols, and software versions (e.g., Gaussian 16). For novel methods, provide step-by-step protocols in supplementary materials .

- Data Presentation : Use tables to compare key properties (melting point, solubility) across studies. Include error margins and p-values. For spectral data, attach .cif or .jdx files .

- Discussion : Address limitations (e.g., "Ambient humidity variations may explain 5% yield discrepancies"). Propose follow-up studies using PICO elements (e.g., "Future work could test higher pressures [Intervention] for enhanced catalytic efficiency [Outcome]") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。